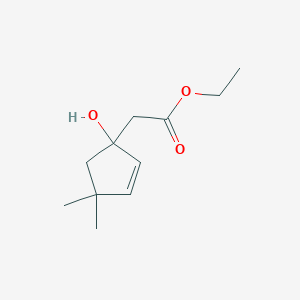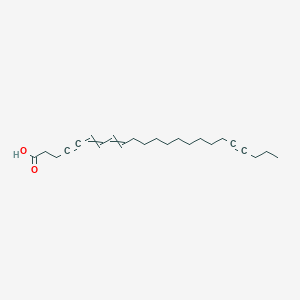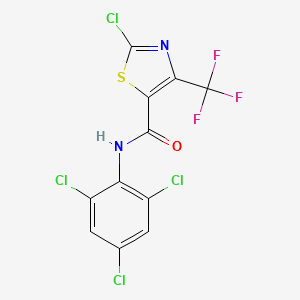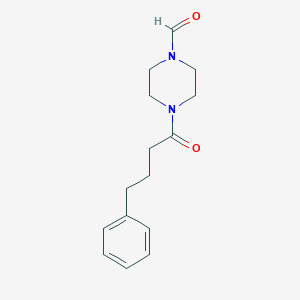
Benzene, 1,4-bis(hexadecyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,4-bis(hexadecyloxy)-: is an organic compound with the molecular formula C38H66O2 It consists of a benzene ring substituted with two hexadecyloxy groups at the 1 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,4-bis(hexadecyloxy)- typically involves the reaction of hydroquinone with hexadecanol in the presence of an acid catalyst. The reaction proceeds via the formation of an ether bond between the hydroxyl groups of hydroquinone and the alcohol groups of hexadecanol. The reaction conditions often include heating the reactants under reflux to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of Benzene, 1,4-bis(hexadecyloxy)- can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can improve the yield and purity of the product. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, can also enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions: Benzene, 1,4-bis(hexadecyloxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products Formed:
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted benzene derivatives, depending on the specific reagents used.
Scientific Research Applications
Benzene, 1,4-bis(hexadecyloxy)- has several applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving membrane mimetics and lipid bilayers due to its amphiphilic nature.
Medicine: Research into potential pharmaceutical applications, such as drug delivery systems, is ongoing.
Industry: It is used in the production of specialty chemicals and materials, including surfactants and lubricants.
Mechanism of Action
The mechanism of action of Benzene, 1,4-bis(hexadecyloxy)- involves its interaction with various molecular targets and pathways. The compound’s amphiphilic nature allows it to interact with lipid bilayers and membranes, potentially affecting membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and transport mechanisms.
Comparison with Similar Compounds
Benzene, 1,4-bis(decyloxy)-: Similar structure but with shorter alkyl chains.
Benzene, 1,4-bis(octyloxy)-: Another similar compound with even shorter alkyl chains.
Benzene, 1,4-bis(dodecyloxy)-: Similar structure with intermediate-length alkyl chains.
Uniqueness: Benzene, 1,4-bis(hexadecyloxy)- is unique due to its long hexadecyloxy chains, which impart distinct physical and chemical properties. These long chains enhance the compound’s hydrophobicity and amphiphilic nature, making it particularly useful in applications involving lipid bilayers and membrane studies.
Properties
CAS No. |
137436-24-9 |
|---|---|
Molecular Formula |
C38H70O2 |
Molecular Weight |
559.0 g/mol |
IUPAC Name |
1,4-dihexadecoxybenzene |
InChI |
InChI=1S/C38H70O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-35-39-37-31-33-38(34-32-37)40-36-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31-34H,3-30,35-36H2,1-2H3 |
InChI Key |
OWIHTMBKXBNUET-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)OCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![Spiro[4.5]decane-1,4-dione, 8-(1,1-dimethylethyl)-](/img/structure/B14278667.png)
![4-Methyl-6-[6-(4-methylphenoxy)-1,3,5-triazin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14278672.png)

